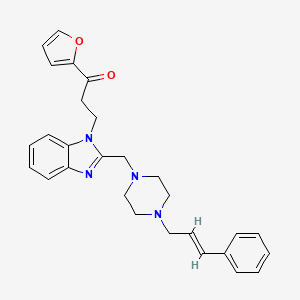
Fuprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuprazole is a chemical compound classified under the category of pyrazole derivatives. It is primarily known for its application in the treatment of gastric and duodenal ulcers. The compound exhibits significant pharmacological properties, making it a valuable asset in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fuprazole typically involves the reaction of 1-[2-(alpha-furoyl)ethyl]piperazine with 2-hydroxymethylbenzimidazole in a refluxing ethanol-water mixture. This reaction yields 1-[2-(alpha-furoyl)ethyl]-2-hydroxymethylbenzimidazole, which is then converted to this compound using thionyl chloride in chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Fuprazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Fuprazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its efficacy in treating gastric and duodenal ulcers.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Fuprazole exerts its effects by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion. This action is similar to other proton pump inhibitors, where the compound binds to the H+/K±ATPase enzyme, preventing the final step of acid production .
Comparison with Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Rabeprazole
Comparison: Fuprazole shares a similar mechanism of action with other proton pump inhibitors but may exhibit unique pharmacokinetic properties, such as absorption rate and bioavailability. Its chemical structure allows for specific interactions with the proton pump, potentially offering advantages in terms of efficacy and side effect profile .
This compound stands out due to its specific structural features and potential for targeted therapeutic applications, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
60248-23-9 |
|---|---|
Molecular Formula |
C28H30N4O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one |
InChI |
InChI=1S/C28H30N4O2/c33-26(27-13-7-21-34-27)14-16-32-25-12-5-4-11-24(25)29-28(32)22-31-19-17-30(18-20-31)15-6-10-23-8-2-1-3-9-23/h1-13,21H,14-20,22H2/b10-6+ |
InChI Key |
HMTJIKVWJRSKMY-UXBLZVDNSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



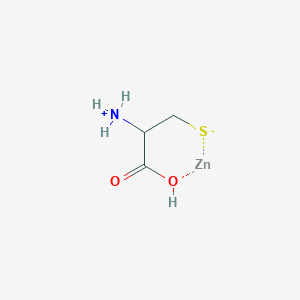

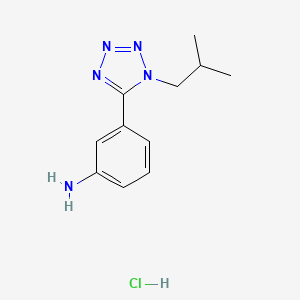
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)
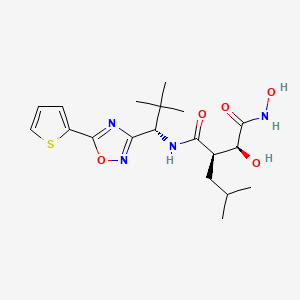
![acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826273.png)

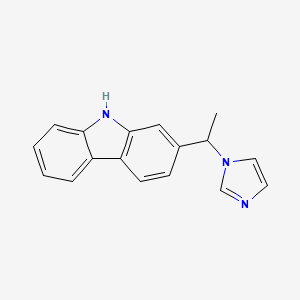
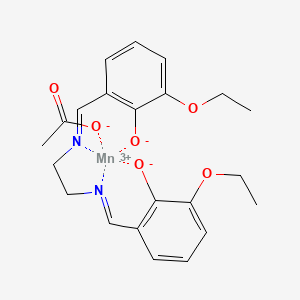
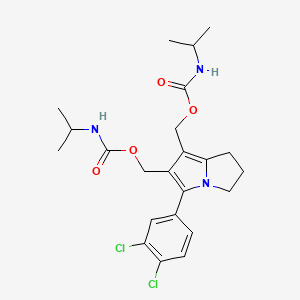
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese](/img/structure/B10826314.png)

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)
